molecular formula C13H14O B8122338 1-Cyclopentyloxy-3-ethynylbenzene

1-Cyclopentyloxy-3-ethynylbenzene

Cat. No.: B8122338
M. Wt: 186.25 g/mol
InChI Key: NKSXFLDIXBBQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyloxy-3-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopentyloxy group and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyloxy-3-ethynylbenzene typically involves the following steps:

    Formation of the Cyclopentyloxy Group: This can be achieved by reacting cyclopentanol with a suitable halogenating agent to form cyclopentyl halide, which is then reacted with phenol to form cyclopentyloxybenzene.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where cyclopentyloxybenzene is reacted with ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyloxy-3-ethynylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-Cyclopentyloxy-3-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentyloxy-3-ethynylbenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the cyclopentyloxy group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, affecting pathways such as signal transduction and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyloxy-4-ethynylbenzene: Similar structure but with the ethynyl group in the para position.

    1-Cyclopentyloxy-2-ethynylbenzene: Similar structure but with the ethynyl group in the ortho position.

    1-Methoxy-3-ethynylbenzene: Similar structure with a methoxy group instead of a cyclopentyloxy group.

Uniqueness

1-Cyclopentyloxy-3-ethynylbenzene is unique due to the specific positioning of the cyclopentyloxy and ethynyl groups on the benzene ring, which can result in distinct chemical reactivity and interaction profiles compared to its analogs .

Properties

IUPAC Name

1-cyclopentyloxy-3-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-2-11-6-5-9-13(10-11)14-12-7-3-4-8-12/h1,5-6,9-10,12H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSXFLDIXBBQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.